molecular formula C16H38N4W-2 B12055485 bis(tert-butylimino)tungsten;tert-butylazanide

bis(tert-butylimino)tungsten;tert-butylazanide

Cat. No.: B12055485
M. Wt: 470.3 g/mol
InChI Key: SHVWQPSVTQJQHJ-UHFFFAOYSA-N
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Description

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) (CAS 406462-43-9) is a tungsten(VI) coordination complex with the molecular formula C₁₂H₃₀N₄W and a molecular weight of 414.23 g/mol. It features two tert-butylimido ([(CH₃)₃C–N]⁻) and two dimethylamido ([N(CH₃)₂]⁻) ligands arranged in a distorted tetrahedral geometry around the tungsten center . This compound is a volatile liquid (density: 1.305 g/mL at 25°C) with a boiling point of 81°C at 0.02 mmHg and is highly sensitive to air and moisture, necessitating storage under inert gas .

Properties

Molecular Formula

C16H38N4W-2

Molecular Weight

470.3 g/mol

IUPAC Name

bis(tert-butylimino)tungsten;tert-butylazanide

InChI

InChI=1S/2C4H10N.2C4H9N.W/c4*1-4(2,3)5;/h2*5H,1-3H3;2*1-3H3;/q2*-1;;;

InChI Key

SHVWQPSVTQJQHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH-].CC(C)(C)[NH-].CC(C)(C)N=[W]=NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tert-butylimino)tungsten;tert-butylazanide typically involves the reaction of tungsten chloride with tert-butyliminoamine in a suitable solvent. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in high purity forms, such as 99.99% trace metals basis .

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butylimino)tungsten;tert-butylazanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tungsten oxides.

    Reduction: It can be reduced to lower oxidation states of tungsten.

    Substitution: The tert-butylimino and tert-butylazanide ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of ligands.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield tungsten oxides, while reduction reactions produce lower oxidation states of tungsten.

Scientific Research Applications

Thin Film Deposition

One of the primary applications of bis(tert-butylimino)tungsten;tert-butylazanide is in the field of thin film deposition, particularly through techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). These processes are crucial for creating high-performance tungsten-based films utilized in semiconductor devices and microelectronics.

  • MOCVD and ALD : The compound serves as a precursor for depositing tungsten films, which are essential for various electronic applications. The stability and reactivity of the compound allow for controlled deposition, resulting in uniform coatings that meet the stringent requirements of modern electronics manufacturing .

Catalysis

In addition to its role in film deposition, this compound acts as a catalyst in several chemical reactions. Its ability to facilitate reactions under mild conditions makes it valuable in both academic research and industrial applications.

  • Homogeneous Catalysis : The compound has been explored for its catalytic properties in organic synthesis, contributing to the development of new materials and chemical processes .

Material Science Research

Researchers have utilized this compound in studies focused on developing novel materials with specific properties. Its unique chemical structure allows for the investigation of tungsten-based compounds in various applications, including:

  • Tungsten Carbide Films : Case studies have demonstrated the successful preparation of tungsten carbide films using this compound via plasma-assisted ALD, showcasing its versatility in producing materials with desirable mechanical and thermal properties .

Case Study 1: Tungsten Carbide Film Preparation

A study conducted by Do-Heyoung Kim et al. focused on the characteristics of tungsten carbide films prepared using bis(tert-butylimino)bis(dimethylamino)tungsten(VI) through plasma-assisted ALD. The results indicated that the films exhibited excellent hardness and thermal stability, making them suitable for cutting tools and wear-resistant coatings. This research highlights the compound's effectiveness in producing high-performance materials essential for industrial applications .

Case Study 2: Catalytic Applications

Research exploring the catalytic properties of this compound revealed its potential in facilitating various organic reactions. The compound demonstrated significant activity in promoting C-C bond formation under mild conditions, showcasing its utility in synthetic organic chemistry. This application underscores the importance of organometallic compounds in advancing chemical synthesis methodologies .

Mechanism of Action

The mechanism of action of bis(tert-butylimino)tungsten;tert-butylazanide involves its ability to act as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating the desired chemical transformations. The exact pathways and targets depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Precursors

Compound Decomposition Temp (°C) Resistivity (µΩ·cm) Deposition Method Ligand Type
Bis(tert-butylimino)bis(dimethylamino)W(VI) >300 22–27 PEALD, MOCVD tert-butylimido/dimethylamido
W(CO)₆ ~200 50–100 CVD carbonyl
Mo(tert-butylimino/dimethylamido) 250 ~200 PEALD tert-butylimido/dimethylamido
Ti(NMe₂)₂(NEt₂)₂ 180 N/A ALD dimethylamido/diethylamido
Co(N-t-Bu-amidinato)₂ 350–400 22 ALD/CVD amidinate

Research Findings and Limitations

  • Adhesion Issues : Thermal ALD with this precursor fails to adhere to Al₂O₃ layers due to poor surface interactions, necessitating PEALD for robust film growth .
  • Comparative Performance: Tungsten films from this precursor exhibit superior purity (>97% W) and lower resistivity compared to Co(W) and MoCₓNᵧ, making them ideal for Cu interconnects in advanced nodes .

Biological Activity

Bis(tert-butylimino)tungsten; tert-butylazanide is an organotungsten compound recognized for its unique structural and chemical properties, which contribute to its biological activity. This compound, with the molecular formula C12H30N4WC_{12}H_{30}N_{4}W, is primarily used in advanced material applications, including thin film deposition techniques such as atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD). Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including biomedicine and nanotechnology.

The compound features tungsten in a +6 oxidation state, coordinated with two tert-butylimido groups and two tert-butylamido ligands. This configuration enhances its stability and reactivity under various conditions.

Molecular Characteristics

PropertyValue
Molecular FormulaC12H30N4WC_{12}H_{30}N_{4}W
Molecular Weight414.23 g/mol
AppearanceLight yellow to dark orange liquid
Purity98%+
SensitivityAir and moisture sensitive

Research indicates that bis(tert-butylimino)tungsten; tert-butylazanide exhibits biological activity through several mechanisms:

  • Catalytic Activity : The compound's ability to catalyze reactions is significant in biochemical processes. It has been shown to facilitate various organic transformations, which may have implications for drug synthesis.
  • Antimicrobial Properties : Preliminary studies suggest that organotungsten compounds can exhibit antimicrobial effects, although specific data on bis(tert-butylimino)tungsten; tert-butylazanide is limited. Its structure may contribute to interactions with microbial cell membranes.
  • Cellular Interaction : The compound's interaction with cellular components may influence metabolic pathways. Further studies are needed to elucidate these interactions at the molecular level.

Case Studies

  • Thin Film Deposition : A study by Do-Heyoung Kim et al. demonstrated the use of bis(tert-butylimido)bis(dimethylamido)tungsten in plasma-assisted ALD for creating tungsten carbide films. This research highlighted the compound's role in enhancing film quality and uniformity, which is critical for semiconductor applications .
  • Toxicological Assessment : Toxicological studies on similar organotungsten compounds indicate potential cytotoxic effects at high concentrations. While specific data on bis(tert-butylimino)tungsten; tert-butylazanide is scarce, caution is advised when handling this compound due to its reactive nature .

Safety and Handling

Given its properties, bis(tert-butylimino)tungsten; tert-butylazanide requires careful handling:

  • Hazard Classification : The compound is classified as flammable and water-reactive, necessitating appropriate personal protective equipment (PPE) during handling.
  • Storage Conditions : It should be stored under inert gas conditions to prevent degradation from moisture and air exposure.

Safety Data Sheet Highlights

Hazard StatementPrecautionary Measures
H227: Combustible liquidP210: Keep away from heat/sparks/open flames
H314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection

Q & A

Q. What are the molecular structure and key physical properties of bis(tert-butylimino)bis(dimethylamino)tungsten(VI)?

  • Answer : The compound has the molecular formula C₁₂H₃₀N₄W and a molecular weight of 414.24 g/mol . Its density is 1.305 g/mL at 25°C , and it exists as an air-sensitive liquid. The structure includes a tungsten center coordinated by two tert-butylimino (tBuN) groups and two dimethylamino (N(CH₃)₂) ligands, forming a distorted tetrahedral geometry. X-ray crystallography confirms stereochemical variations due to asymmetric coordination environments .

Q. How is the crystal structure of bis(tert-butylimino)tungsten derivatives determined experimentally?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. For example, in related tert-butylimino complexes, SCXRD reveals bond lengths (e.g., W–N ≈ 1.8–2.0 Å) and torsional angles (e.g., 177.7° for C–N–C bonds). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using software like SHELXL. Hydrogen bonding (e.g., N–H···S interactions) may stabilize dimeric forms in the crystal lattice .

Q. What safety precautions are critical when handling bis(tert-butylimino)tungsten compounds?

  • Answer : These compounds are air-sensitive and reactive. Key precautions include:
    • Use of inert atmosphere (N₂/Ar) gloveboxes for synthesis and storage.
    • Avoidance of skin/eye contact; immediate rinsing with water for 15+ minutes upon exposure.
    • Fire hazards: Use CO₂ or dry chemical extinguishers; avoid water for metal-containing fires.
    • Decomposition products include toxic tungsten oxides and NOₓ gases .

Advanced Research Questions

Q. How can quantum chemical calculations optimize the use of bis(tert-butylimino)tungsten in CVD/ALD processes?

  • Answer : Density functional theory (DFT) calculates activation energies for precursor decomposition. For example, using NH₃ as a reducing agent lowers the activation energy for bis(tert-butylimino)tungsten decomposition by stabilizing transition states. Computational screening identifies optimal deposition temperatures (350–400°C) and precursor-reductant ratios, enabling low-resistivity Co(W) films for semiconductor applications .

Q. What experimental strategies resolve contradictions in reported reactivity of tert-butylimino ligands in coordination chemistry?

  • Answer : Discrepancies arise from steric effects and solvent polarity. For example:
    • In polar solvents, tert-butylimino ligands favor monomeric forms due to solvation.
    • In nonpolar solvents, dimerization via N–H···S hydrogen bonds dominates, altering reactivity.
    • Kinetic vs. thermodynamic control: High-temperature reactions favor thermodynamically stable isomers, while low temperatures trap kinetic products. Multinuclear NMR (¹H, ¹³C, ¹⁸³W) and variable-temperature studies clarify these pathways .

Q. How does the tert-butylimino moiety influence selectivity in multicomponent cascade reactions?

  • Answer : In Pd-catalyzed annulation reactions (e.g., with 3-diazo oxindole and isocyanides), the bulky tert-butylimino group:
    • Sterically shields the tungsten center, reducing side reactions.
    • Stabilizes intermediates via hyperconjugation, increasing yields (37–76%).
    • Reaction optimization involves adjusting equivalents (1:1.2 ratio of diazo compound to isocyanide) and purification via gradient elution (hexane/EtOAc) .

Methodological Notes

  • Synthesis : Prepare under inert atmosphere using Schlenk techniques. Purify via vacuum distillation or recrystallization.
  • Characterization : Use SCXRD for structural analysis, NMR for ligand dynamics, and thermogravimetric analysis (TGA) for decomposition profiles.
  • Safety : Follow OSHA/GHS protocols for metal-organic compounds (e.g., PPE, fume hoods) .

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